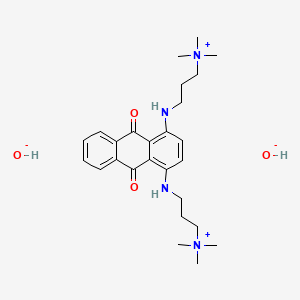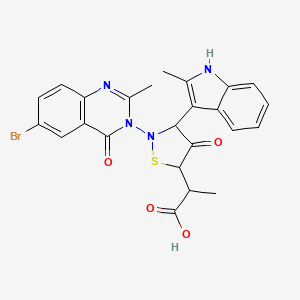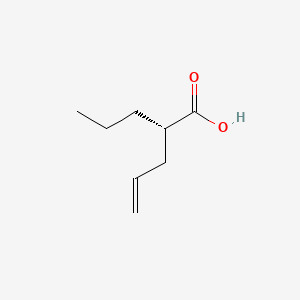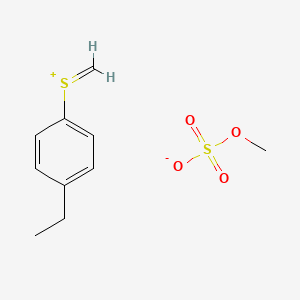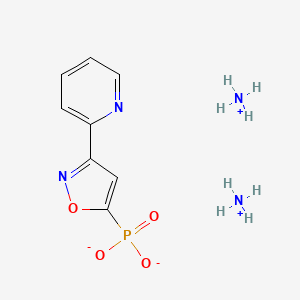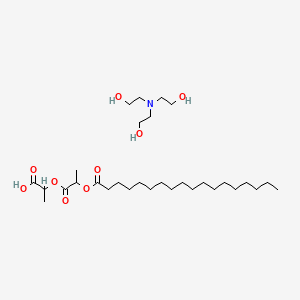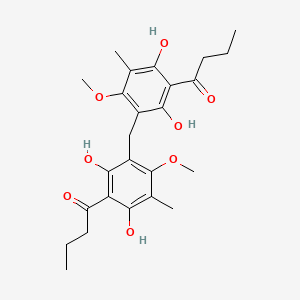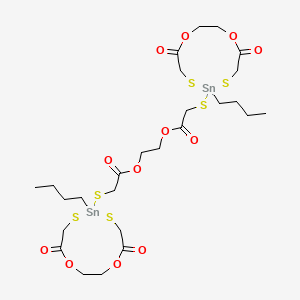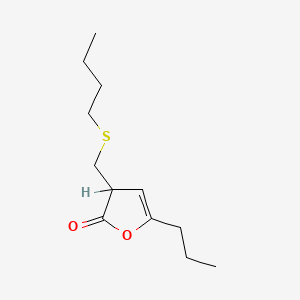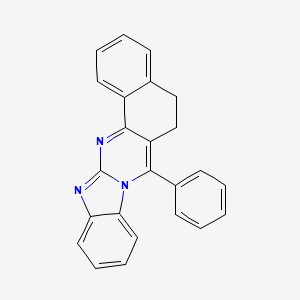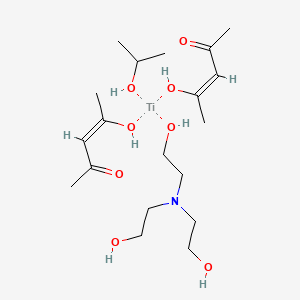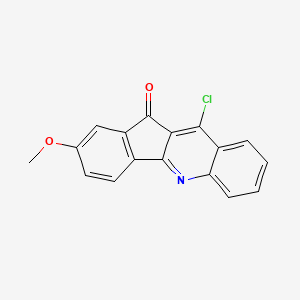
10-Chloro-2-methoxy-11H-indeno(1,2-b)quinolin-11-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Chloro-2-methoxy-11H-indeno(1,2-b)quinolin-11-one is a chemical compound belonging to the class of indenoquinolinones. This compound is characterized by its unique structure, which includes a chloro and methoxy group attached to an indenoquinolinone core. Indenoquinolinones are known for their diverse chemical reactivities and potential pharmacological activities .
Métodos De Preparación
The synthesis of 10-Chloro-2-methoxy-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step synthetic routes. One common method includes the use of 2-haloquinoline-3-carbaldehyde as a starting material. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
10-Chloro-2-methoxy-11H-indeno(1,2-b)quinolin-11-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
10-Chloro-2-methoxy-11H-indeno(1,2-b)quinolin-11-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 10-Chloro-2-methoxy-11H-indeno(1,2-b)quinolin-11-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
10-Chloro-2-methoxy-11H-indeno(1,2-b)quinolin-11-one can be compared with other indenoquinolinone derivatives such as:
- 10-Phenyl-2-methoxy-11H-indeno(1,2-b)quinolin-11-one
- 10-(Methylamino)indeno(1,2-b)quinolin-11-one
These compounds share a similar core structure but differ in their substituent groups, which can significantly impact their chemical reactivity and biological activity. The presence of the chloro group in this compound makes it unique, as it can participate in specific substitution reactions that other derivatives may not undergo .
Propiedades
Número CAS |
93663-95-7 |
|---|---|
Fórmula molecular |
C17H10ClNO2 |
Peso molecular |
295.7 g/mol |
Nombre IUPAC |
10-chloro-2-methoxyindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C17H10ClNO2/c1-21-9-6-7-10-12(8-9)17(20)14-15(18)11-4-2-3-5-13(11)19-16(10)14/h2-8H,1H3 |
Clave InChI |
CBLSZNRADLJLPX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C3=NC4=CC=CC=C4C(=C3C2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,4-dinitrophenyl)amino]-3,4-dihydro-4,4,6-trimethyl-1H-pyrimidine-2-thione](/img/structure/B12706001.png)
